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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinic acid

Cat. No.: B1589914 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-5-
methoxynicotinic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-5-
methoxynicotinic acid, a key intermediate in pharmaceutical and agrochemical research. As a

substituted pyridine derivative, its structural elucidation relies on the synergistic application of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This document offers researchers and drug development professionals a

detailed examination of the compound's spectral features, the rationale behind the

experimental methodologies, and an authoritative interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview
2-chloro-5-methoxynicotinic acid possesses a pyridine ring substituted with a chlorine atom,

a methoxy group, and a carboxylic acid. This unique arrangement of functional groups gives

rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and

quality control in synthetic processes.

Caption: Molecular structure of 2-chloro-5-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

organic molecules. For 2-chloro-5-methoxynicotinic acid, both ¹H and ¹³C NMR provide
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invaluable information about the electronic environment of each nucleus.

¹H NMR Spectroscopy
Proton NMR reveals the number of distinct protons, their chemical environment, and their

proximity to other protons. The aromatic region is of particular interest, showing two distinct

signals for the protons on the pyridine ring.

Table 1: ¹H NMR Data for 2-chloro-5-methoxynicotinic acid

Chemical Shift (δ) ppm Multiplicity Assignment

~8.5 Doublet (d) H-6

~8.0 Doublet (d) H-4

~4.0 Singlet (s) -OCH₃

~13.0-14.0 Broad Singlet (br s) -COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is consistent with the proposed structure.[1] The two aromatic protons,

H-4 and H-6, appear as doublets due to coupling with each other. The downfield shift of H-6 is

attributed to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons appear

as a sharp singlet, as expected. The carboxylic acid proton is typically broad and appears

significantly downfield; its presence can be confirmed by a D₂O exchange experiment, which

would cause the signal to disappear.

Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample Add deuterated solvent (e.g., DMSO-d₆) Add to NMR tube Place tube in spectrometer (e.g., 400 MHz) Tune and shim the instrument Acquire ¹H and ¹³C spectra Fourier Transform Phase and baseline correction Integrate and pick peaks Final Structure
Structural Elucidation

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-5-methoxynicotinic acid and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic

acids to ensure the observation of the acidic proton.

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrumentation: The spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

Acquisition: Before data acquisition, the instrument is tuned and the magnetic field

homogeneity is optimized (shimming). Standard pulse programs are used to acquire both ¹H

and ¹³C{¹H} spectra.

Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at

0.00 ppm.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations.

Table 2: Key IR Absorption Bands for 2-chloro-5-methoxynicotinic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium
C=C and C=N stretching

(Aromatic ring)

~1280 Strong
C-O stretch (Aromatic ether &

acid)

~750 Strong C-Cl stretch

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The very broad

absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration

of a hydrogen-bonded carboxylic acid dimer.[3][4] A strong, sharp peak around 1700 cm⁻¹

confirms the presence of the carbonyl (C=O) group of the carboxylic acid.[4][5] The absorptions

in the 1470-1600 cm⁻¹ range are typical for the stretching vibrations of the pyridine ring. The

strong band around 1280 cm⁻¹ is attributed to the C-O stretching of both the methoxy group

and the carboxylic acid. Finally, a band in the fingerprint region, typically around 750 cm⁻¹, can

be assigned to the C-Cl stretching vibration.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with

~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment to

subtract atmospheric H₂O and CO₂ absorptions.

Sample Scan: Record the spectrum of the sample, typically by co-adding multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio over a range like 4000-400 cm⁻¹.[6]
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the

molecule's fragmentation pattern, further confirming its structure.

Table 3: Mass Spectrometry Data for 2-chloro-5-methoxynicotinic acid

m/z (mass-to-charge) Ion Notes

187/189 [M]⁺

Molecular ion peak, showing a

~3:1 ratio due to ³⁵Cl and ³⁷Cl

isotopes.

172/174 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

142/144 [M - COOH]⁺
Loss of the carboxylic acid

group (formyl radical).

Note: The exact fragmentation pattern can depend on the ionization method used (e.g., EI,

ESI).

Interpretation of the Mass Spectrum

The most critical information from the mass spectrum is the molecular ion peak. For 2-chloro-
5-methoxynicotinic acid (C₇H₆ClNO₃), the calculated monoisotopic mass is approximately

187.01 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the

molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) at m/z 187 and 189, with a

characteristic intensity ratio of roughly 3:1. This isotopic pattern is a definitive indicator of the

presence of one chlorine atom in the molecule. Common fragmentation pathways include the

loss of the methyl group from the ether and the loss of the entire carboxylic acid moiety.

Fragmentation Pathway
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- •CH₃
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- •COOH
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Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS with
ESI)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system

equipped with an Electrospray Ionization (ESI) source.

Infusion: The sample solution can be directly infused into the mass spectrometer or injected

via an LC system.

Ionization: ESI generates charged droplets which, upon solvent evaporation, produce gas-

phase ions. Analysis can be done in either positive or negative ion mode. For a carboxylic

acid, negative mode ([M-H]⁻) is often very effective.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., Quadrupole, Time-of-Flight). The detector records the abundance of each ion.

[7]

Conclusion
The collective evidence from ¹H NMR, IR, and Mass Spectrometry provides an unambiguous

structural confirmation of 2-chloro-5-methoxynicotinic acid. The ¹H NMR spectrum confirms

the substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key
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carboxylic acid, methoxy, and chloro functional groups. Mass spectrometry establishes the

correct molecular weight and the presence of a single chlorine atom through its characteristic

isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable reference for

researchers engaged in the synthesis and application of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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